Graphenone

Description

Graphenone is a naturally occurring organic compound classified within the alkyl(methyl)maleic anhydride family. It is biosynthetically derived from lichen mycobionts, such as Graphis handelii, and shares structural similarities with other anhydrides like chaetomellic anhydrides and graphislactones . This compound’s synthesis often involves atom transfer radical cyclization (ATRC) of chlorinated precursors, such as 2,2-dichloropalmitic acid, to form its pyrrolidin-2-one intermediate .

Propriétés

Numéro CAS |

158204-25-2 |

|---|---|

Formule moléculaire |

C14H14O4 |

Poids moléculaire |

246.26 g/mol |

Nom IUPAC |

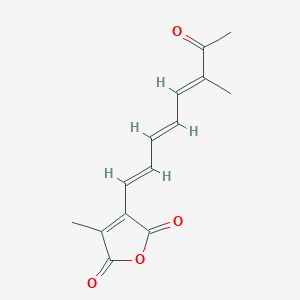

3-methyl-4-[(1E,3E,5E)-6-methyl-7-oxoocta-1,3,5-trienyl]furan-2,5-dione |

InChI |

InChI=1S/C14H14O4/c1-9(11(3)15)7-5-4-6-8-12-10(2)13(16)18-14(12)17/h4-8H,1-3H3/b5-4+,8-6+,9-7+ |

Clé InChI |

DPZNQXPHRMGJIG-WUJFNTSISA-N |

SMILES |

CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |

SMILES isomérique |

CC1=C(C(=O)OC1=O)/C=C/C=C/C=C(\C)/C(=O)C |

SMILES canonique |

CC1=C(C(=O)OC1=O)C=CC=CC=C(C)C(=O)C |

Synonymes |

3-methyl-4-(6'-methyl-7'-oxo-1',3',5'-octatrienyl)-2,5-furandione graphenone |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Chaetomellic Anhydride A

- Synthesis: Chaetomellic Anhydride A is synthesized via ATRC from 2,2-dichloropalmitic acid, similar to Graphenone. However, its pathway involves a distinct rearrangement mechanism that avoids diketone formation .

- Structure: Unlike this compound, Chaetomellic Anhydride A lacks the diketone moiety, featuring a single anhydride ring fused to a methyl-substituted hydrocarbon chain.

- Applications : Both compounds exhibit bioactivity, but Chaetomellic Anhydride A is more extensively studied for its role as a farnesyltransferase inhibitor in cancer therapy .

Graphislactones E and F

- Biosynthesis: Graphislactones are 6H-dibenzo[b,d]pyran-6-one derivatives produced by Graphis prunicola mycobionts. Their carbon skeleton is traced using isotopic labeling (e.g., [¹³C]-acetate), a method also applicable to this compound .

- Structural Divergence: Graphislactones feature a lactone ring fused to an aromatic system, whereas this compound’s structure is dominated by anhydride and diketone groups.

- Bioactivity: Graphislactones show antimicrobial properties, while this compound’s biological roles remain understudied .

2,3-Didehydrotelfairic Anhydride

- Synthetic Route: This compound shares a synthetic lineage with this compound, utilizing chlorinated intermediates. However, its formation involves dehydration rather than radical cyclization .

- Functional Groups: It contains conjugated double bonds but lacks the diketone functionality present in this compound.

Comparative Data Table

Functional and Application-Based Comparison

Reactivity

Biomedical Potential

- Graphislactones : Demonstrated antimicrobial efficacy, highlighting the therapeutic promise of mycobiont-derived compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.